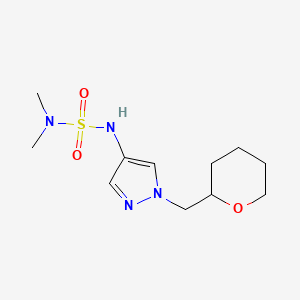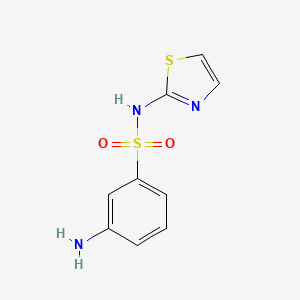![molecular formula C13H18FNO B2581404 {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine CAS No. 1016498-11-5](/img/structure/B2581404.png)
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine, also known as CPFMA, is an organic compound used mainly in scientific research. It is a colorless, odorless solid with a molecular weight of 215.22 g/mol, and is soluble in many solvents such as ethanol and methanol. CPFMA is a structural analog of the neurotransmitter dopamine, and is used in studies of dopaminergic systems. It is also used in the synthesis of various compounds, and as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Psychoactive Substances and Legal Highs
The research into novel psychoactive substances, often referred to as "legal highs," provides a chemical overview for toxicologists due to the increasing market presence of these materials. The study by Gibbons (2012) covers the basic chemistry of these novel psychoactive compounds, relating them to endogenous neurotransmitters and existing drugs of abuse, highlighting the challenges these substances present to both society and toxicology due to their varied chemical identities and pharmacological effects [Gibbons, 2012].
Reproductive Toxicity of Chemical Compounds
Another research domain involves the reproductive toxicity of chemical compounds like benzophenone-3 (BP-3), which shares a phenolic structure with many psychoactive substances. Ghazipura et al. (2017) examined the reproductive toxicity of BP-3, showing how exposure could affect birth weights and gestational ages, suggesting the importance of understanding the endocrine-disrupting effects of such chemicals [Ghazipura et al., 2017].
Cognitive Effects of MDMA
Research on the cognitive effects of MDMA, a synthetic psychoactive drug, by Pantoni and Anagnostaras (2019) systematically reviews animal studies focused on dose-related cognitive deficits. Their findings suggest that low doses of MDMA might not produce cognitive deficits, indicating a nuanced understanding of dose-dependent neurotoxicity and its implications for therapeutic use [Pantoni & Anagnostaras, 2019].
Driving Performance and Psychoactive Drugs
McGrane et al. (2022) systematically reviewed the effects of METH and MDMA on motor vehicle driving performance, highlighting the discrepancy between experimental and observational study outcomes and emphasizing the need for understanding the impact of psychoactive drugs on driving safety [McGrane et al., 2022].
Diagnostic and Therapeutic Applications in Neurology
Santo et al. (2022) reviewed the utility of amino acid PET radiotracers for evaluating glioma recurrence, comparing it with MRI. Although not directly related to "{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine," this study underscores the importance of advanced diagnostic tools in neurology, potentially relevant for researching neuroactive substances [Santo et al., 2022].
Propiedades
IUPAC Name |
[3-(cyclopentyloxymethyl)-4-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-6-5-10(8-15)7-11(13)9-16-12-3-1-2-4-12/h5-7,12H,1-4,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCADTDRVFYUOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=C(C=CC(=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2581322.png)
![4-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2581323.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2581328.png)

![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2581332.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)


